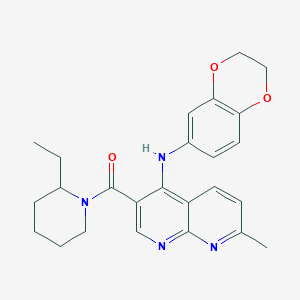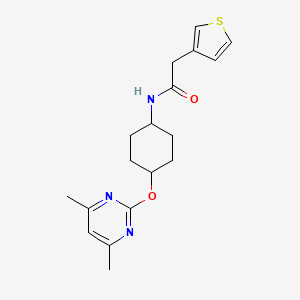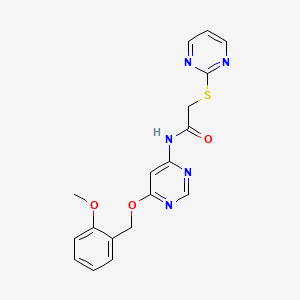![molecular formula C25H18F3N3O2S2 B2561984 N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 477868-86-3](/img/structure/B2561984.png)
N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C25H18F3N3O2S2 and its molecular weight is 513.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial and Antiviral Applications
One study investigated the reactivity of sulfonamide derivatives, demonstrating their potential as antimalarial agents. These compounds exhibited in vitro antimalarial activity, characterized by low cytotoxicity and promising selectivity indices, highlighting their therapeutic potential against malaria. Furthermore, their molecular docking study revealed small energy affinity against Plasmepsin-1 and Plasmepsin-2, enzymes critical for the malaria parasite's lifecycle, suggesting these compounds could be effective in inhibiting the growth of malaria-causing parasites (Fahim & Ismael, 2021).
Antitumor Activity
Several studies have explored the antitumor potential of quinazolinone derivatives. Notably, derivatives incorporating sulfonamide and thiazolidinone moieties have shown promising results in inhibiting tumor growth. These compounds target specific tumor-associated carbonic anhydrase isoforms, offering a selective approach to cancer therapy. The trifluoromethyl derivative, in particular, demonstrated significant potency against these isoforms, indicating its potential as an effective antitumor agent (Bozdağ et al., 2017).
Antibacterial and Antifungal Activities
Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus flavus. This highlights their potential as broad-spectrum antimicrobial agents, with specific compounds exhibiting potent in vitro antimicrobial activity, suggesting their utility in treating various infectious diseases (Mohamed et al., 2010).
Synthesis and Chemical Transformations
Research on the chemical synthesis of heterocyclic compounds related to quinazolinones has led to the development of novel compounds with potential therapeutic applications. These studies provide insights into the chemical properties and reactivity patterns of these compounds, contributing to the understanding of their biological activities and paving the way for the development of new drugs based on this scaffold (Aleqsanyan & Hambardzumyan, 2021).
Propriétés
IUPAC Name |
N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O2S2/c26-25(27,28)16-7-5-6-15(12-16)22(32)29-20-10-3-4-11-21(20)34-13-17-14-35-24-30-19-9-2-1-8-18(19)23(33)31(17)24/h1-12,17H,13-14H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCJJLWJSNPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

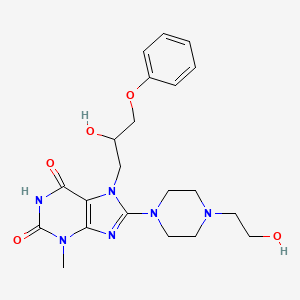

![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2561903.png)
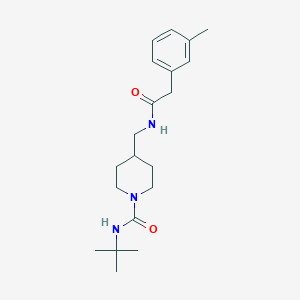
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)
![N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2561907.png)
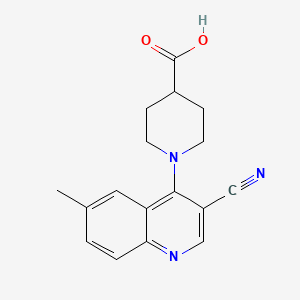
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B2561910.png)
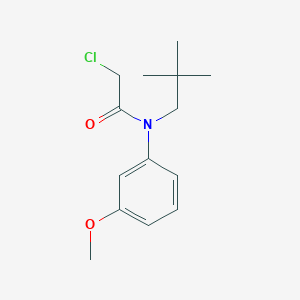
![3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole](/img/structure/B2561914.png)
